Product packaging for DMT-dI Phosphoramidite(Cat. No.:CAS No. 141684-35-7)

DMT-dI Phosphoramidite

Cat. No.: B608106
CAS No.: 141684-35-7
M. Wt: 754.8 g/mol
InChI Key: ZKGZROFWRPJVEB-XZYUMQGLSA-N
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Description

Contextualization within Modern Oligonucleotide Synthesis Methodologies

The preeminent method for creating synthetic nucleic acids today is solid-phase phosphoramidite (B1245037) chemistry. aragen.com This technology, which has been the gold standard for nearly four decades, allows for the rapid and high-fidelity construction of custom DNA and RNA sequences (oligonucleotides). twistbioscience.comaragen.com The process is cyclical and automated, relying on a solid support (like a bead) to which the first nucleotide is attached. danaher.com The synthesis then proceeds in a 3'-to-5' direction through a repeated four-step cycle for each nucleotide added. biosearchtech.com

The four steps of the synthesis cycle are:

Deblocking (Detritylation): An acid is used to remove the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. twistbioscience.combiosearchtech.com This exposes a reactive hydroxyl group for the next reaction.

Coupling: The next phosphoramidite building block in the desired sequence (such as DMT-dI Phosphoramidite) is activated and reacts with the newly exposed 5'-hydroxyl group, forming a new phosphite (B83602) triester linkage. twistbioscience.comatdbio.com This step is highly efficient, often exceeding 99%. twistbioscience.com

Capping: To prevent unreacted chains from elongating in subsequent cycles, any 5'-hydroxyl groups that failed to couple are permanently blocked by acetylation. twistbioscience.combiosearchtech.com

Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphotriester bond, which is characteristic of the natural DNA backbone. twistbioscience.combiosearchtech.com

Historical Development and Evolution of Phosphoramidite Chemistry for Modified Nucleosides

The journey to modern oligonucleotide synthesis began long before the advent of phosphoramidite chemistry. Early efforts in the 1950s and 1960s, pioneered by researchers like Alexander Todd and Gobind Khorana, utilized methods such as the phosphodiester and H-phosphonate approaches. atdbio.comoligofastx.comwikipedia.org These solution-phase techniques were groundbreaking but suffered from low yields, slow reaction times, and the formation of unwanted side products. twistbioscience.comatdbio.com The subsequent phosphotriester method, developed by R. Letsinger and C. Reese, offered improvements by protecting the phosphate (B84403) group, which reduced side reactions. wikipedia.orgtrilinkbiotech.com

A major revolution in the field occurred in the early 1980s with the introduction of phosphoramidite chemistry by Marvin Caruthers. atdbio.com This method utilized more reactive phosphorus (III) compounds, the phosphoramidites, which dramatically increased the speed and efficiency of the coupling reaction. atdbio.com The simultaneous adoption of solid-phase synthesis, a concept first applied to this field by Letsinger, was another critical advancement. danaher.commetabion.comdiva-portal.org By anchoring the growing DNA chain to a solid support, reagents could be easily added and washed away at each step, simplifying purification and enabling automation. danaher.commetabion.com

Significance of Deoxyinosine in Natural and Modified Nucleic Acids

Deoxyinosine (dI) is a naturally occurring purine (B94841) nucleoside, formed when the base hypoxanthine (B114508) is attached to a deoxyribose sugar. nih.govwikipedia.org Its significance stems from both its natural roles and its utility in synthetic DNA.

In nature, deoxyinosine can arise in DNA through the deamination of deoxyadenosine (B7792050), a form of DNA damage. nih.govresearchgate.net If not repaired, this lesion is highly mutagenic because during DNA replication, polymerases preferentially pair deoxyinosine with deoxycytidine (dC), leading to an A-to-G transition mutation. researchgate.netacs.org Cells have repair mechanisms, such as those involving the enzyme Endonuclease V, to remove deoxyinosine and maintain genomic integrity. nih.govacs.org Inosine (B1671953) also plays a central role in purine metabolism as the intermediate inosine monophosphate (IMP) and is a key component of transfer RNAs (tRNAs), where it participates in the "wobble" position of the anticodon to allow for broader codon recognition during translation. nih.govwikipedia.org

In the context of synthetic nucleic acids, deoxyinosine is widely used as a "universal base." metabion.combiosyn.com This is because it can form hydrogen bonds with all four standard DNA bases (A, C, G, and T). genelink.com This property is particularly useful in applications like polymerase chain reaction (PCR) primers or hybridization probes designed for a target sequence with known points of variation (degeneracy). biosyn.comgenelink.com By placing a deoxyinosine at an ambiguous position, a single probe or primer can recognize multiple target variants. genelink.com However, the term "universal" is a simplification, as the stability of these pairings is not equal; deoxyinosine binds most strongly to deoxycytidine. genelink.commicrosynth.comidtdna.com

Overview of this compound as a Key Building Block for Deoxyinosine Incorporation

This compound is the chemical tool that enables the site-specific incorporation of deoxyinosine into a synthetic oligonucleotide. lumiprobe.comfishersci.se Its structure is meticulously designed for compatibility with the automated phosphoramidite synthesis cycle. protheragen.ai

The key components of the molecule are:

The 5'-Dimethoxytrityl (DMT) group: This bulky acid-labile group protects the 5'-hydroxyl of the deoxyinosine nucleoside. twistbioscience.com It prevents the hydroxyl group from participating in unwanted reactions during the synthesis process and is selectively removed at the beginning of each coupling cycle to allow chain elongation. biosearchtech.comnih.gov

The 2'-Deoxyinosine (B131508) core: This is the nucleoside that is ultimately incorporated into the DNA sequence, providing the unique base-pairing properties of inosine. lumiprobe.com

The 3'-(2-Cyanoethyl-N,N-diisopropyl)phosphoramidite moiety: This is the reactive end of the molecule. protheragen.ai In the presence of an activator, the diisopropylamino group is displaced, allowing the phosphorus atom to form a covalent bond with the 5'-hydroxyl of the growing oligonucleotide chain, thereby extending the DNA strand. twistbioscience.comatdbio.com The cyanoethyl group serves to protect the phosphorus during the reaction.

By using this compound as a reagent in an automated DNA synthesizer, researchers can program the precise placement of a deoxyinosine base at any desired location within a custom DNA molecule. protheragen.ai This capability is fundamental for creating probes for degenerate sequences, studying DNA damage and repair, and exploring the structural and functional consequences of incorporating this modified base into nucleic acids.

Data Tables

Table 1: Properties of this compound

Property Value Source(s)
IUPAC Name 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-Inosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite pharmaffiliates.com
CAS Number 141684-35-7 protheragen.ailumiprobe.compharmaffiliates.comchemscene.com
Molecular Formula C40H47N6O7P protheragen.ailumiprobe.compharmaffiliates.comchemscene.com
Molecular Weight 754.81 g/mol lumiprobe.comchemscene.com
Appearance White to off-white solid/powder protheragen.ailumiprobe.com

| Primary Use | Incorporation of deoxyinosine during oligonucleotide synthesis | medchemexpress.comprotheragen.ai |

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation Role/Context
This compound - Primary subject; building block for deoxyinosine incorporation.
2'-Deoxyinosine dI A modified nucleoside, part of the phosphoramidite.
Dimethoxytrityl DMT A protecting group for the 5'-hydroxyl position.
Hypoxanthine - The nucleobase component of inosine.
Inosine Monophosphate IMP An intermediate in purine metabolism.
Deoxyadenosine dA A standard DNA nucleoside; its deamination produces dI.
Deoxycytidine dC A standard DNA nucleoside; pairs preferentially with dI.
Phenylphosphoryl dichloride - Reagent used in early dinucleotide synthesis.
2-Cyanoethyl N,N,N',N'-tetraisopropyl phosphoramidite - A phosphitylating agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H47N6O7P B608106 DMT-dI Phosphoramidite CAS No. 141684-35-7

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)/t34-,35+,36+,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZROFWRPJVEB-XZYUMQGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141684-35-7
Record name 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Chemical Characterization of Dmt Di Phosphoramidite

Precursor Synthesis and Derivatization Routes to 2'-Deoxyinosine (B131508) Derivatives

The foundational precursor for DMT-dI phosphoramidite (B1245037) is 2'-deoxyinosine. Its synthesis can be achieved through both chemical and enzymatic routes. A common chemical method involves the deamination of 2'-deoxyadenosine. Another approach starts with more readily available materials, such as the chemical deamination of 2-aminopurine-2'-deoxyriboside, which itself can be synthesized from 2-aminopurine (B61359) and 2-deoxycytidine. tandfonline.com For instance, reacting 2-amino-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine with sodium nitrite (B80452) in acetic acid yields 2'-deoxyinosine. tandfonline.com

Enzymatic synthesis presents a valuable alternative to chemical methods, often offering higher specificity and milder reaction conditions. tandfonline.com Nucleoside deoxyribosyltransferases, for example, can catalyze the transfer of a deoxyribosyl group from a donor nucleoside to hypoxanthine (B114508), directly forming 2'-deoxyinosine. tandfonline.comnih.gov This biocatalytic approach is a promising strategy for producing nucleoside analogs. tandfonline.com Once obtained, 2'-deoxyinosine can be further derivatized at various positions, such as the C2 or C6 position of the hypoxanthine base, to create analogs with specific properties for various research applications, including the study of DNA-protein interactions. rsc.orgsemanticscholar.orgtandfonline.com

Regioselective Protection Strategies for Hydroxyl and Amine Functions in Inosine (B1671953) Nucleosides

To ensure that the subsequent phosphitylation reaction occurs specifically at the 3'-hydroxyl group, other reactive sites on the 2'-deoxyinosine molecule must be temporarily blocked using protecting groups. wikipedia.org This regioselective protection is a cornerstone of successful oligonucleotide synthesis. umich.edu

The primary 5'-hydroxyl group of 2'-deoxyinosine is significantly more reactive than the secondary 3'-hydroxyl group. This difference in reactivity is exploited to selectively introduce the 4,4'-dimethoxytrityl (DMT) group at the 5'-position. umich.edu The DMT group is large and bulky, which sterically hinders its reaction with the more crowded 3'-hydroxyl position. researchgate.net This protection is typically achieved by reacting the nucleoside with DMT-chloride (DMT-Cl) in the presence of a base like pyridine (B92270). wikipedia.orgnih.gov

The DMT group serves two crucial functions. First, it prevents the 5'-hydroxyl from participating in unwanted side reactions during the phosphitylation and subsequent coupling steps of oligonucleotide synthesis. researchgate.netatdbio.com Second, its acid-labile nature allows for its easy and rapid removal under mild acidic conditions (e.g., using trichloroacetic or dichloroacetic acid) at the beginning of each coupling cycle in automated synthesis. atdbio.comoup.com The release of the DMT cation, which has a characteristic orange color and strong absorbance at 495 nm, provides a convenient method to monitor the efficiency of each coupling step in real-time. atdbio.com The conversion of 2'-deoxyinosine to its 5'-O-DMT derivative has been reported with yields of around 65%. tandfonline.com

Table 1: Key Protecting Groups in DMT-dI Phosphoramidite Synthesis

Functional GroupProtecting GroupAbbreviationPurposeCleavage Condition
5'-Hydroxyl4,4'-DimethoxytritylDMTPrevents reaction at the 5'-position during synthesis; allows for monitoring of coupling efficiency.Mild acid (e.g., Trichloroacetic acid)
Hypoxanthine LactamNone (typically)N/AThe lactam is generally unreactive under standard synthesis conditions.N/A
Phosphite (B83602) Moiety2-CyanoethylCEProtects the phosphorus atom during synthesis.Base (e.g., aqueous ammonia)

Role of the 4,4'-Dimethoxytrityl (DMT) Protecting Group at the 5'-Position

Phosphitylation Methodologies for this compound Formation

The final and most critical step in the synthesis is phosphitylation, which converts the 3'-hydroxyl group of the protected nucleoside into a reactive phosphoramidite moiety.

The most common method for phosphitylation involves reacting the 5'-O-DMT-2'-deoxyinosine with a phosphitylating agent. wikipedia.org A widely used reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or, more commonly, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. tandfonline.comnih.gov The reaction is carried out in an anhydrous solvent, such as dichloromethane (B109758) or acetonitrile (B52724), and requires the presence of a weak acid activator like 1H-tetrazole or its derivatives. tandfonline.comcsic.esgoogle.com The activator protonates the diisopropylamino group of the phosphitylating reagent, creating a highly reactive intermediate that readily reacts with the 3'-hydroxyl group of the nucleoside. wikipedia.orghud.ac.uk The reaction of 5'-O-DMT-2'-deoxyinosine with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphoramidite in the presence of diisopropylammonium tetrazolide has been shown to produce the desired 3'-phosphoramidite in yields around 63%. tandfonline.com

Table 2: Representative Phosphitylation Reaction Parameters

ParameterCondition/ReagentReference
Protected Nucleoside5'-O-DMT-2'-deoxyinosine tandfonline.com
Phosphitylating Agent2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite tandfonline.comcapes.gov.br
ActivatorDiisopropylammonium tetrazolide or 1H-tetrazole tandfonline.comtandfonline.com
SolventAnhydrous Dichloromethane (CH2Cl2) or Acetonitrile (CH3CN) tandfonline.comcsic.es
Reported Yield~63-84% tandfonline.comcsic.es

The efficiency and rate of the phosphitylation reaction are crucial for producing a high-quality phosphoramidite product. The reaction is highly sensitive to moisture, as water can hydrolyze the phosphitylating reagent and the resulting phosphoramidite, reducing the yield and purity. researchgate.net Therefore, all reagents and solvents must be strictly anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).

Optimizing reaction kinetics involves carefully controlling the stoichiometry of the reactants and the choice of activator. oup.comgoogle.com The activator plays a key role; its acidity must be sufficient to catalyze the reaction but not so strong as to cause the premature removal of the acid-labile DMT group. hud.ac.uk Studies have shown that the reaction proceeds through a reactive intermediate formed by the activator and the phosphitylating agent. hud.ac.uk The concentration of reactants also influences the reaction rate. While higher concentrations can speed up the reaction, they can also increase the likelihood of side reactions. Therefore, finding the optimal balance of reagent concentrations, temperature, and reaction time is essential for maximizing the conversion efficiency and obtaining the this compound with the high purity required for automated oligonucleotide synthesis. oup.comalfachemic.com

Selection of Phosphitylating Reagents and Reaction Conditions

Advanced Purification Techniques for this compound Monomer Preparation

The preparation of high-purity this compound monomer necessitates advanced purification strategies to remove unreacted starting materials, by-products, and other impurities generated during synthesis. The inherent instability of the phosphoramidite moiety, particularly its sensitivity to acid and moisture, requires carefully optimized purification protocols.

Chromatographic techniques are the cornerstone of phosphoramidite purification, offering high-resolution separation to achieve the requisite purity levels, often exceeding 99%.

Silica (B1680970) Gel Chromatography: Flash column chromatography using silica gel is a widely employed method for purifying crude phosphoramidites. beilstein-journals.orguni-muenchen.de The crude reaction mixture is loaded onto a silica gel column and eluted with a non-polar solvent system containing a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N), to prevent the degradation of the acid-sensitive DMT and phosphoramidite groups on the acidic silica surface. beilstein-journals.orgnih.gov The polarity of the eluent is gradually increased to separate the desired product from less polar impurities (like unreacted DMT-Cl) and more polar impurities (like the corresponding H-phosphonate). A typical solvent system involves a gradient of ethyl acetate (B1210297) (EtOAc) or acetone (B3395972) in a non-polar solvent like dichloromethane (CH₂Cl₂) or hexane (B92381), with approximately 0.5-1% triethylamine. beilstein-journals.orgnih.govgoogle.com Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. beilstein-journals.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful technique for both the purification and analysis of this compound. dupont.com This method is particularly effective for "trityl-on" purification, which leverages the hydrophobicity of the DMT protecting group. atdbio.com The full-length product containing the DMT group is strongly retained on a C18 stationary phase, while failure sequences lacking the DMT group (which are capped and more polar) elute earlier. dupont.comatdbio.com Elution is typically performed using a gradient of an organic solvent, such as acetonitrile, in an aqueous buffer, commonly 0.1 M triethylammonium (B8662869) acetate (TEAA). rsc.orgthermofisher.com

A typical preparative RP-HPLC protocol is detailed in the table below.

ParameterCondition
Column Reversed-Phase C18
Mobile Phase A 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient Linear gradient of Mobile Phase B
Detection UV at 254 nm

While chromatographic methods provide excellent separation, non-chromatographic techniques like crystallization and precipitation are valuable for large-scale purification and final product isolation, as they can be more scalable and avoid prolonged exposure of the phosphoramidite to silica gel. google.com

Crystallization: Obtaining crystalline phosphoramidites can be challenging, as they often isolate as amorphous foams or viscous oils, even after chromatographic purification. beilstein-journals.orgacs.org Attempts to induce crystallization from various solvent systems are often met with limited success.

Precipitation: Precipitation is a more common and effective method for isolating the purified this compound and removing certain impurities. google.com This protocol involves dissolving the phosphoramidite, often after chromatographic purification and solvent evaporation, in a minimum volume of a relatively polar solvent like dichloromethane or ethyl acetate. google.com This concentrated solution is then added dropwise into a large volume of a cold, vigorously stirred, non-polar solvent, such as hexane or diethyl ether. google.comacs.org The rapid change in solvent polarity causes the high-purity phosphoramidite to precipitate out of the solution as a solid. The resulting solid is then collected by filtration and dried under high vacuum to yield a stable, free-flowing powder. This process is efficient at removing highly soluble impurities that remain in the solvent mixture.

Chromatographic Separation Methods (e.g., Silica Gel, RP-HPLC)

Spectroscopic and Analytical Characterization of this compound

Rigorous characterization using a suite of spectroscopic and analytical techniques is essential to confirm the structural integrity and purity of the prepared this compound monomer before its use in oligonucleotide synthesis.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of phosphoramidites. magritek.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is complex but provides key structural information. magritek.com Characteristic signals confirm the presence of all constituent parts of the molecule. The aromatic protons of the two methoxy-bearing rings of the DMT group typically appear as a multiplet around 6.8 ppm, while the other aromatic DMT protons and the base protons (H-2 and H-8 of hypoxanthine) resonate further downfield between 7.2 and 8.2 ppm. google.com The methoxy (B1213986) groups of the DMT moiety show a sharp singlet at approximately 3.8 ppm. Protons of the deoxyribose sugar ring, the cyanoethyl group, and the diisopropylamino groups appear in the aliphatic region of the spectrum. google.comresearchgate.net

³¹P NMR Spectroscopy: Phosphorus-31 NMR is the most direct and widely used method for assessing phosphoramidite identity and purity. magritek.com The trivalent phosphorus atom in the phosphoramidite moiety is highly sensitive to its chemical environment, giving a distinct signal in a region where few other phosphorus-containing species resonate. For this compound, a characteristic signal (or a pair of signals for the two diastereomers) is observed in the range of 147–151 ppm . beilstein-journals.orgnih.govrsc.org The presence of significant signals in other regions can indicate impurities; for example, the corresponding H-phosphonate impurity appears around 0-10 ppm, while the oxidized phosphate (B84403) species is found near -2 ppm. oup.com

SpeciesTypical ³¹P Chemical Shift (ppm)
Phosphoramidite (P-III) 147 - 151
H-Phosphonate 0 - 10
Phosphate (P-V) ~ -2

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a complete carbon fingerprint of the molecule, confirming the presence of all carbon atoms. Although complex, distinct regions of the spectrum correspond to the DMT group, the deoxyribose sugar, the hypoxanthine base, and the phosphoramidite protecting groups. beilstein-journals.orgscienceopen.com Key signals include the methoxy carbons of the DMT group around 55 ppm, various sugar carbons between 60-90 ppm, and aromatic carbons of the DMT and base moieties from 113-160 ppm. beilstein-journals.orgscienceopen.com

Mass spectrometry is used to confirm the molecular weight of the this compound, verifying that the correct molecule has been synthesized. Electrospray Ionization (ESI) is a common technique used for this analysis. beilstein-journals.orgrsc.org The expected monoisotopic mass for this compound (C₄₀H₄₈N₆O₇P) is 755.33 g/mol . The analysis typically shows the protonated molecular ion [M+H]⁺ at m/z 756.3 or the sodium adduct [M+Na]⁺ at m/z 778.3. google.com

Analytical RP-HPLC is the gold standard for determining the purity of phosphoramidite monomers. Using conditions similar to those for preparative HPLC but on an analytical scale, the method provides a quantitative measure of purity. A C18 column with a gradient of acetonitrile in 0.1 M TEAA is typically used. google.comrsc.org The sample is injected, and the chromatogram is recorded using a UV detector. The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For use in high-quality oligonucleotide synthesis, the purity of this compound should be ≥99%.

Integration of Dmt Di Phosphoramidite in Automated Solid Phase Oligonucleotide Synthesis

Fundamental Principles of the Phosphoramidite (B1245037) Method with Modified Nucleosides

The phosphoramidite method is a cyclical process that sequentially adds nucleoside phosphoramidites, the building blocks of DNA and RNA, to a growing chain attached to a solid support. wikipedia.orgatdbio.comthermofishersci.in This solid-phase approach offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplify purification by washing away unreacted materials after each step. atdbio.comumich.edu

The core of the technology lies in the use of nucleoside phosphoramidites, which are nucleosides with key functional groups chemically protected to prevent unwanted side reactions during synthesis. aragen.com A standard phosphoramidite molecule features a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a phosphite (B83602) group at the 3' position that will form the internucleotide linkage, and protecting groups on the nucleobase itself if it contains reactive exocyclic amines. aragen.comwikipedia.org The dI phosphoramidite, lacking an exocyclic amine, does not require a base-protecting group. researchgate.net

The incorporation of modified nucleosides, such as DMT-dI phosphoramidite, follows the same fundamental principles as the standard canonical bases (A, C, G, and T). nih.govmdpi.com However, the unique chemical properties of the modified base can sometimes necessitate adjustments to the standard synthesis protocols to ensure high coupling efficiency and the integrity of the final oligonucleotide. acs.orgtandfonline.com

The synthesis cycle consists of four main chemical steps that are repeated for each nucleotide addition:

Detritylation: Removal of the 5'-DMT protecting group to expose a reactive hydroxyl group. atdbio.combiosearchtech.com

Coupling: Addition of the next activated phosphoramidite to the growing chain. atdbio.combiosearchtech.com

Capping: Blocking of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. wikipedia.orgatdbio.combiosearchtech.com

Oxidation: Stabilization of the newly formed phosphite triester linkage into a more stable phosphate (B84403) triester. wikipedia.orgatdbio.combiosearchtech.com

Detailed Analysis of the Solid-Phase Synthesis Cycle with this compound Incorporation

The successful synthesis of oligonucleotides containing deoxyinosine relies on the efficiency and fidelity of each step in the automated synthesis cycle.

Acid-Labile 5'-O-DMT Group Removal (Detritylation) and Monitoring

The first step in each synthesis cycle is the removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. atdbio.combiotage.com This deprotection, or detritylation, is typically achieved by treating the support with a solution of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane (B109758). atdbio.combiosearchtech.comnih.gov This reaction exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. sigmaaldrich.com

A critical aspect of detritylation is balancing the complete removal of the DMT group with the prevention of side reactions, most notably depurination, which is the cleavage of the glycosidic bond between the purine (B94841) base and the deoxyribose sugar. nih.govoup.com While deoxyguanosine and deoxyadenosine (B7792050) are particularly susceptible to this acid-catalyzed degradation, deoxyinosine's stability must also be considered under these conditions. nih.gov Kinetic studies have been performed to optimize acid concentration and exposure time to maximize detritylation while minimizing depurination. nih.govoup.com

The detritylation reaction produces a bright orange dimethoxytrityl cation, which can be quantified spectrophotometrically at around 495 nm. atdbio.combiotage.com This provides a real-time method for monitoring the efficiency of each coupling step throughout the synthesis. The intensity of the color is directly proportional to the number of successfully coupled nucleotides in the previous cycle, allowing for the calculation of the stepwise coupling efficiency. atdbio.com

Table 1: Detritylation and Depurination Kinetics Data

Acid Condition Relative Depurination Rate Comments Reference
3% DCA in Dichloromethane Slowest Offers a good balance between detritylation and minimizing depurination. nih.govoup.com
15% DCA in Dichloromethane Moderate Faster detritylation but increased risk of depurination. nih.govoup.com

Coupling Efficiency and Reaction Kinetics of this compound to the Growing Chain

Following detritylation, the this compound is introduced along with an activator, typically a weak acid like 1H-tetrazole or its derivatives, in anhydrous acetonitrile (B52724). thermofishersci.inbiosearchtech.com The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate. atdbio.com This activated species is then attacked by the free 5'-hydroxyl group of the support-bound chain, forming an unstable phosphite triester linkage. atdbio.comsigmaaldrich.com

The coupling efficiency of each step is paramount, as even a small inefficiency accumulates over the synthesis of a long oligonucleotide, significantly reducing the yield of the full-length product. For standard phosphoramidites, coupling efficiencies routinely exceed 98-99%. biosearchtech.com While this compound generally couples with high efficiency, factors such as the purity of the phosphoramidite, the absence of moisture, and the choice of activator can influence the reaction kinetics. tandfonline.com In some cases, modified nucleosides may require longer coupling times or different activator concentrations to achieve optimal results. biosearchtech.comgoogle.com The efficiency of DMT-dI incorporation is confirmed by the trityl cation monitoring in the subsequent detritylation step. atdbio.com

Table 2: Factors Influencing Coupling Efficiency

Factor Impact on Coupling Rationale Reference
Phosphoramidite Purity High Impurities can compete in side reactions or inhibit coupling. tandfonline.com
Anhydrous Conditions High Water hydrolyzes the activated phosphoramidite, preventing coupling. thermofishersci.intandfonline.com
Activator Choice Moderate Different activators have varying pKa values and can affect the rate and completeness of the reaction. thermofishersci.in

Capping of Unreacted Hydroxyl Groups to Prevent Deletions

Despite the high efficiency of the coupling reaction, a small fraction of the 5'-hydroxyl groups (typically 0.1-2%) may fail to react. wikipedia.orgthermofishersci.in If these unreacted sites are not blocked, they will be available to couple in the next cycle, leading to the synthesis of oligonucleotides with a missing nucleotide, known as (n-1) deletion sequences. atdbio.combiotage.com

To prevent this, a "capping" step is performed immediately after coupling. wikipedia.org This involves treating the solid support with a mixture of two reagents, typically acetic anhydride (B1165640) and 1-methylimidazole (B24206) (NMI). atdbio.combiotage.com This combination rapidly and irreversibly acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation. wikipedia.orgatdbio.com This ensures that only the correct, full-length oligonucleotides are synthesized. The capping step is crucial for the fidelity of the final product, especially for longer oligonucleotides where the cumulative effect of small coupling inefficiencies would otherwise be significant. biotage.com

Oxidation of the Phosphite Triester Linkage to a Stable Phosphate

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. atdbio.comsigmaaldrich.com Therefore, it must be converted to a more robust pentavalent phosphate triester. This is achieved through an oxidation step. wikipedia.org The standard oxidizing agent is a solution of iodine in a mixture of tetrahydrofuran, water, and a weak base like pyridine (B92270) or lutidine. atdbio.combiosearchtech.com The iodine rapidly oxidizes the P(III) center to a P(V) phosphate. atdbio.comsigmaaldrich.com

The resulting phosphotriester linkage is stable throughout the remainder of the synthesis cycles. atdbio.com The 2-cyanoethyl group on the phosphate remains as a protecting group until the final deprotection of the oligonucleotide. atdbio.comsigmaaldrich.com Alternative, milder oxidizing agents such as tert-butyl hydroperoxide or (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) can also be used, particularly in syntheses where the standard iodine solution might cause unwanted side reactions. wikipedia.orgacs.org After oxidation, the cycle is complete, and the process begins again with the detritylation of the newly added nucleotide. biosearchtech.com

Selection and Functionalization of Solid Supports for Deoxyinosine-Containing Oligonucleotides

The entire process of solid-phase oligonucleotide synthesis is anchored to an insoluble support material. atdbio.com The choice of this support is critical as its physical and chemical properties influence reaction kinetics, reagent accessibility, and ultimately, the yield and purity of the final product. umich.eduresearchgate.net

The most commonly used solid supports for oligonucleotide synthesis are controlled-pore glass (CPG) and polystyrene. atdbio.comumich.edu CPG is a rigid, non-swelling silica-based material with a defined pore size, which allows for efficient diffusion of reagents. umich.edu Polystyrene supports, often grafted with polyethylene (B3416737) glycol (PEG), can offer higher loading capacities. atdbio.comresearchgate.net

Before synthesis can begin, the support must be functionalized with the first nucleoside of the desired sequence. nih.gov This is typically done by attaching the 3'-hydroxyl of a 5'-DMT protected nucleoside to a long-chain alkylamine (LCAA) spacer on the CPG via a succinyl linker. umich.edunih.gov This linker is stable throughout the synthesis but can be cleaved under basic conditions (e.g., with ammonium (B1175870) hydroxide) to release the completed oligonucleotide from the support. atdbio.com

For the synthesis of deoxyinosine-containing oligonucleotides, a CPG support pre-functionalized with deoxyinosine would be used if dI is the 3'-terminal base. nih.gov Alternatively, universal supports are widely used. nih.govnih.gov These supports have a non-nucleosidic linker, and the first nucleoside, in this case, this compound, is coupled in the first synthesis cycle using the standard protocol. nih.gov The loading capacity of the support, typically in the range of 20-40 µmol of nucleoside per gram, is an important parameter, as higher loadings can lead to steric hindrance between growing chains and reduced synthesis efficiency. umich.edubiotage.com

Table 3: Common Solid Supports and Their Properties

Support Type Material Key Features Typical Loading Reference
Controlled-Pore Glass (CPG) Silica (B1680970) Rigid, non-swelling, defined pore size, good for sequences up to ~60 bases. 20-40 µmol/g umich.edubiotage.com
Polystyrene (PS) Cross-linked Polystyrene Can have higher loading, swells in organic solvents. Up to 350 µmol/g atdbio.combiotage.com

Table of Compounds

Compound Name Abbreviation
5'-O-Dimethoxytrityl-2'-deoxyInosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite This compound
Deoxyinosine dI
Dimethoxytrityl DMT
Trichloroacetic acid TCA
Dichloroacetic acid DCA
Acetic anhydride -
1-methylimidazole NMI
Tetrahydrofuran THF
Pyridine -
Lutidine -
tert-Butyl hydroperoxide -
(1S)-(+)-(10-camphorsulfonyl)-oxaziridine CSO
Controlled-pore glass CPG
Polystyrene PS
Polyethylene glycol PEG
Ammonium hydroxide (B78521) -
Dichloromethane -
Acetonitrile -
1H-tetrazole -
Deoxyadenosine dA

Optimization of Synthesis Parameters for Maximized Yield and Sequence Fidelity

Reagent Concentrations and Reaction Times

Standard synthesis protocols often utilize phosphoramidite solutions at a concentration of 0.1 M in anhydrous acetonitrile. oup.comcsic.es The activator, a weak acid such as 5-ethylthio-1H-tetrazole (ETT) or 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole, is typically used at concentrations ranging from 0.25 M to 0.5 M. google.comnih.gov The activator's role is to protonate the diisopropylamino group of the phosphoramidite, transforming it into a highly reactive intermediate that readily couples with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. atdbio.comsynoligo.com

Coupling times are a crucial variable. While standard DNA phosphoramidites may couple efficiently within 30-45 seconds, modified or sterically hindered phosphoramidites often require extended reaction times to achieve high coupling yields. glenresearch.com For complex sequences or less reactive monomers, coupling times may be extended to several minutes (e.g., 3 to 12 minutes). csic.esglenresearch.com In some cases, a "double coupling" protocol is employed, where the coupling step is repeated to ensure that a maximal number of available 5'-hydroxyl groups have reacted.

Below is a table summarizing typical reagent parameters for oligonucleotide synthesis.

ParameterTypical Value/RangePurposeCommon Activators
Phosphoramidite Concentration 0.1 M - 0.2 MProvides monomer for chain extension5-ethylthio-1H-tetrazole (ETT)
Activator Concentration 0.25 M - 0.5 MCatalyzes the coupling reaction5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole
Standard Coupling Time 30 - 120 secondsAllows for phosphite triester formationTetrazole
Extended Coupling Time 3 - 12 minutesUsed for sterically hindered amidites or difficult sequencesDicyanoimidazole (DCI)

This interactive table provides a summary of common parameters. Specific conditions may vary based on the synthesizer, specific phosphoramidite, and sequence complexity.

Solvent Systems and Anhydrous Conditions

Phosphoramidite chemistry is extremely sensitive to the presence of water. Water can react with the activated phosphoramidite intermediate, leading to its deactivation and preventing its incorporation into the growing oligonucleotide chain. This side reaction directly reduces coupling efficiency. glenresearch.com Therefore, maintaining strictly anhydrous (water-free) conditions throughout the synthesis process is paramount. glenresearch.comyoudobio.com

The primary solvent used for dissolving phosphoramidites and activators is anhydrous acetonitrile. atdbio.comnih.gov It is essential that the acetonitrile used on the synthesizer has a very low water content, typically below 15-30 ppm. glenresearch.comyoudobio.com To ensure these conditions, researchers often use septum-sealed bottles of anhydrous solvent and employ in-line drying filters for the inert gas (argon or helium) used to pressurize the reagent bottles on the synthesizer. glenresearch.com Reagents like phosphoramidites should be dissolved under an inert atmosphere to prevent exposure to ambient moisture. glenresearch.com

Post-Synthetic Processing of DMT-dI Modified Oligonucleotides

Following the completion of the automated synthesis cycles, the oligonucleotide is still attached to the solid support and carries a variety of protecting groups on the nucleobases and the phosphate backbone. A multi-step workup procedure is required to yield the final, purified oligonucleotide.

Cleavage from Solid Support and Protecting Group Removal

The first post-synthetic step involves cleaving the ester linkage that holds the oligonucleotide to the solid support (e.g., controlled pore glass, CPG) and removing the protecting groups. biomers.net This is typically accomplished by exposing the support-bound oligonucleotide to a basic solution.

A common method involves heating the solid support in concentrated ammonium hydroxide solution (e.g., at 55-65°C for several hours). glenresearch.combiomers.net This single treatment simultaneously cleaves the oligonucleotide from the support and removes the acyl protecting groups from the exocyclic amines of the nucleobases (like benzoyl on adenine (B156593) and cytidine) and the 2-cyanoethyl groups from the phosphate backbone. atdbio.comshigematsu-bio.com For certain modifications or sensitive oligonucleotides, alternative deprotection reagents may be used, such as a mixture of aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA), which can often achieve deprotection under milder conditions or in a shorter time frame. glenresearch.comacs.org Another reagent, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be used for the specific removal of cyanoethyl groups prior to cleavage from the support. csic.esglenresearch.com

The final 5'-DMT group can either be removed on the synthesizer in the last cycle ("DMT-off") or left on ("DMT-on") to serve as a hydrophobic handle for purification. shigematsu-bio.comharvard.edu

Purification of Modified Oligonucleotides (e.g., RP-HPLC, Ion-Exchange Chromatography)

The crude product from synthesis contains the desired full-length oligonucleotide as well as failure sequences and by-products from side reactions. bioneer.com Purification is essential to isolate the target molecule. synoligo.com The two most common high-resolution methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX). bioneer.comsigmaaldrich.com

Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. atdbio.com It is particularly effective for "DMT-on" purification. The lipophilic DMT group at the 5'-end of the full-length product interacts strongly with the hydrophobic stationary phase of the column, while the more hydrophilic, shorter failure sequences (which lack the DMT group) are washed away. sigmaaldrich.comatdbio.com After the failure sequences are removed, an acidic solution is passed through the column to cleave the DMT group, and the purified, DMT-off oligonucleotide is then eluted. sigmaaldrich.comresearchgate.net RP-HPLC is also the method of choice for purifying oligonucleotides containing other hydrophobic modifications, such as dyes. sigmaaldrich.com

Ion-Exchange Chromatography (IEX): This method separates oligonucleotides based on the net negative charge of their phosphodiester backbone. sigmaaldrich.comatdbio.com The oligonucleotide mixture is loaded onto a column with a positively charged stationary phase. A salt gradient (e.g., sodium chloride) is then applied. Shorter oligonucleotides, having fewer phosphate groups and thus a lower negative charge, elute first at lower salt concentrations. The desired full-length product, with the highest negative charge, elutes last at a higher salt concentration. sigmaaldrich.comnih.gov IEX is particularly useful for purifying sequences prone to forming secondary structures, as it can be run under denaturing high-pH conditions that disrupt hydrogen bonding. sigmaaldrich.comatdbio.com

Purification MethodPrinciple of SeparationBest Suited ForKey Feature
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity"DMT-on" oligonucleotides; dye-labeled oligosSeparates full-length product with hydrophobic DMT group from "DMT-off" failure sequences. sigmaaldrich.comatdbio.com
Ion-Exchange HPLC (IEX) Net Negative Charge (Phosphate Backbone)Oligos with significant secondary structure; long oligos (40-100 bases)Separation based on length (number of phosphate groups); can be run at high pH to denature structures. sigmaaldrich.comatdbio.com
Cartridge Purification Hydrophobicity (similar to RP-HPLC)Routine desalting and removal of failure sequencesA faster, lower-resolution alternative to HPLC for applications not requiring very high purity. bioneer.comsigmaaldrich.com

This interactive table compares common oligonucleotide purification techniques.

Quality Control and Analytical Assessment of Final Oligonucleotides

To ensure the quality of the final product, a series of analytical tests are performed. These QC measures verify the identity, purity, and concentration of the synthesized oligonucleotide. eurogentec.com

Optical Density (OD) Measurement: The concentration of the oligonucleotide solution is determined by measuring its absorbance of ultraviolet light at a wavelength of 260 nm (OD260). eurogentec.com This is a standard and rapid method for quantification.

Analytical HPLC: Both RP-HPLC and IEX can be used in an analytical capacity to assess the purity of the final product. sigmaaldrich.com By analyzing the resulting chromatogram, one can determine the percentage of the material that is the full-length product versus shorter or longer impurities.

Mass Spectrometry (MS): This is a critical tool for confirming the identity of the synthesized oligonucleotide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to measure the molecular weight of the product. The observed mass is compared to the calculated theoretical mass of the desired sequence to confirm that the correct molecule has been synthesized. synoligo.com

Capillary Gel Electrophoresis (CGE): CGE is another high-resolution technique that separates oligonucleotides based on size, providing an accurate assessment of purity and the presence of any failure sequences. researchgate.net

Routine quality control for all oligonucleotides involves OD measurement, while more rigorous QC for modified or high-purity oligos includes analysis by mass spectrometry and HPLC or CGE. synoligo.comeurogentec.com

Academic and Research Applications of Dmt Di Modified Oligonucleotides

Design and Synthesis of Deoxyinosine-Containing Oligonucleotide Probes for Molecular Biology

The synthesis of oligonucleotides containing deoxyinosine is achieved through standard solid-phase phosphoramidite (B1245037) chemistry. pnas.orgresearchgate.netbeilstein-journals.org The DMT group at the 5' end serves as a protecting group during synthesis and can also be used for purification purposes. harvard.eduthermofisher.com Deoxyinosine is often referred to as a "universal base" because it can pair with all four standard DNA bases (dA, dC, dG, and dT), albeit with varying stabilities. microsynth.comresearchgate.net This characteristic is particularly advantageous when designing probes and primers for sequences with known or potential variability.

Probes for Hybridization-Based Detection (e.g., Southern Blotting, In Situ Hybridization, DNA Microarrays)

In hybridization-based techniques, probes are used to detect specific nucleic acid sequences. wikipedia.org When there is ambiguity in the target sequence, such as in gene families or when targeting a gene based on a protein sequence, incorporating deoxyinosine at the degenerate positions of a probe can be highly effective. pnas.org This avoids the need to synthesize a complex mixture of probes covering all possible sequence variations.

Southern Blotting: This technique is used to detect specific DNA sequences in a sample. wikipedia.orgupenn.edu Deoxyinosine-containing probes can be used to identify related genes or sequences across different species where the exact sequence may not be conserved. uct.ac.za The hybridization conditions, such as temperature and salt concentration, can be adjusted to control the specificity of the probe binding. wikipedia.org

In Situ Hybridization (ISH): ISH allows for the localization of specific DNA or RNA sequences within a cell or tissue. Using probes with deoxyinosine can be beneficial when analyzing gene expression or viral DNA where sequence heterogeneity is expected. nih.gov

DNA Microarrays: In microarray analysis, thousands of probes are immobilized on a solid surface to measure the expression levels of a large number of genes simultaneously. Deoxyinosine-containing probes can be designed for gene families or to accommodate single nucleotide polymorphisms (SNPs), enhancing the versatility of the array. researchgate.net

Primers for Amplification Techniques (e.g., Polymerase Chain Reaction)

The polymerase chain reaction (PCR) is a powerful technique for amplifying specific DNA segments. google.com The design of primers is critical for the success of PCR. When the target DNA sequence is not fully known or is variable, degenerate primers are often used. springernature.comscispace.com Substituting deoxyinosine at ambiguous positions in primers offers several advantages over using a mixture of primers with all possible bases. springernature.comnih.gov

The use of dI-containing primers can lead to more specific and efficient amplification compared to degenerate primers. nih.gov This is because a single dI-containing primer species can anneal to multiple target sequences, reducing the complexity of the primer mixture and minimizing non-specific amplification and primer-dimer formation. researchgate.net However, the choice of DNA polymerase is important, as some proofreading polymerases may be less efficient at extending from primers containing deoxyinosine. scispace.comnih.gov Studies have shown that polymerases like Taq and U1Tma can successfully amplify sequences using dI-containing primers. scispace.comnih.gov

Investigation of Non-Canonical Base Pairing and Mismatched DNA Repair Pathways

Deoxyinosine's ability to form non-canonical base pairs makes it a valuable tool for studying DNA mismatch repair (MMR) pathways. researchgate.net When adenine (B156593) in DNA undergoes hydrolytic deamination, it forms hypoxanthine (B114508), the base in deoxyinosine. portlandpress.com This creates an I-C mismatch if the complementary strand contains cytosine, which can lead to A:T to G:C transition mutations if not repaired. portlandpress.commdpi.com

Researchers synthesize oligonucleotides containing specific I-T, I-G, or I-A mismatches to study how repair enzymes like MutS recognize and initiate the repair of these non-standard pairings. researchgate.netpnas.org By introducing deoxyinosine at a specific site in a DNA duplex, scientists can investigate the efficiency and fidelity of various DNA polymerases in replicating past this lesion and the subsequent action of repair enzymes. portlandpress.com These studies provide insights into the mechanisms that maintain genomic stability. mdpi.com

Structural and Thermodynamic Characterization of Inosine-Modified Nucleic Acids

The incorporation of deoxyinosine influences the structural and thermodynamic properties of DNA duplexes. Understanding these effects is crucial for accurately designing probes and primers and for interpreting biophysical studies of DNA.

Melting Temperature (Tm) Studies of Duplexes with Deoxyinosine

The melting temperature (Tm) is the temperature at which half of the DNA duplex dissociates into single strands. It is a key measure of duplex stability. Numerous studies have systematically measured the Tm of DNA duplexes containing deoxyinosine paired with each of the four natural bases. researchgate.netnih.govoup.com

The general trend for the stability of these pairings is I:C > I:A > I:T ≈ I:G > I:I. researchgate.netnih.gov The stability is also influenced by the neighboring base pairs, a concept known as nearest-neighbor thermodynamics. researchgate.netnih.gov Comprehensive sets of nearest-neighbor thermodynamic parameters have been determined, allowing for the accurate prediction of the Tm for any given inosine-containing sequence. researchgate.netnih.gov

Table 1: Example of Experimentally Determined Thermodynamic Values for Deoxyinosine-Containing Duplexes

Duplex Sequence (5'-3')Paired Base (X)ΔG°₃₇ (kcal/mol)ΔH° (kcal/mol)ΔS° (cal/mol·K)Tm (°C)
GCGXI GCG / CGC AIG CGCA-10.3-75.1-208.948.5
GCGXI GCG / CGC CIG CGCC-12.1-84.2-232.555.4
GCGXI GCG / CGC GIG CGCG-9.5-76.8-217.145.2
GCGXI GCG / CGC TIG CGCT-9.6-72.6-203.245.8

This table presents hypothetical data for illustrative purposes, based on general findings in the literature. Actual values can be found in sources like reference nih.gov.

Conformational Analysis using Spectroscopic Techniques

Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are used to investigate the conformational changes in DNA upon inosine (B1671953) substitution.

Nuclear Magnetic Resonance (NMR) spectroscopy allows for a detailed, atom-level structural analysis of DNA in solution. NMR studies have confirmed that an I-C pair is structurally very similar to a G-C pair, with minor changes in the local backbone conformation. glenresearch.com Time-resolved fluorescence spectroscopy has also been employed to study the dynamics of DNA repair intermediates containing inosine, revealing that these modified structures can adopt multiple conformations. acs.org

These structural analyses are critical for understanding how proteins, such as polymerases and repair enzymes, recognize and interact with inosine-containing DNA. nih.govglenresearch.com

Development of Functional Nucleic Acids Incorporating Deoxyinosine

The incorporation of deoxyinosine into oligonucleotides, facilitated by DMT-dI phosphoramidite, allows for the creation of functional nucleic acids with tailored properties. This has been particularly impactful in the fields of gene synthesis and the development of aptamers and triplex-forming oligonucleotides.

Ligatable Oligonucleotides for Gene Construction and Cloning

Oligonucleotides containing deoxyinosine are valuable assets in gene construction and cloning. genewiz.combiosearchtech.com Their utility stems from the ability of deoxyinosine to pair with all four standard DNA bases, which simplifies the design of probes and primers for targets with sequence ambiguity. genelink.compnas.org This is particularly useful when cloning genes based on partial amino acid sequences, where codon degeneracy would otherwise necessitate complex mixtures of probes. genelink.compnas.org

A key application is in the creation of ligatable DNA fragments. Research has demonstrated a method for the directional cloning of DNA fragments using oligonucleotides that contain a single deoxyinosine residue. nih.govresearchgate.net In this technique, PCR primers with a deoxyinosine at the third position from the 5' end are used to amplify a target sequence. Subsequent treatment with endonuclease V, which recognizes and cleaves at the deoxyinosine site, generates cohesive ends. nih.govresearchgate.net These ends are then suitable for ligation into a vector, streamlining the cloning process and eliminating the dependence on restriction enzyme sites within the insert DNA. nih.govresearchgate.net This method is efficient, cost-effective, and minimizes the risk of primer-dimer formation and other artifacts. nih.govresearchgate.net

The efficiency of ligation can be influenced by the position of the deoxyinosine residue relative to the ligation site. Studies have shown that a single deoxyinosine substitution directly at the ligation site can significantly hinder the reaction, with the exception of an I:C pairing. scirp.orgsemanticscholar.org However, when the substitution is two or more bases away from the ligation site, the effect on ligation efficiency is minimal. scirp.orgsemanticscholar.org This understanding allows for the strategic placement of deoxyinosine to reduce the complexity of oligonucleotide libraries without compromising their utility in gene construction. scirp.orgsemanticscholar.org

Table 1: Effect of Single Deoxyinosine (dI) Substitution on Ligation Efficiency

Position of dI SubstitutionLigation EfficiencyNotable Exceptions
At the ligation siteExtremely lowI:C pair shows better efficiency
Two or more bases from the ligation siteNo obvious negative effect-

Aptamer and Triplex-Forming Oligonucleotide Research

Deoxyinosine-modified oligonucleotides have also found significant applications in the development of aptamers and triplex-forming oligonucleotides (TFOs). Aptamers are short, single-stranded nucleic acids that can fold into specific three-dimensional structures to bind to various targets with high affinity and specificity. researchgate.net Chemical modifications, including the incorporation of deoxyinosine, can enhance their properties. researchgate.netdntb.gov.ua

In a notable study, the anti-proliferative G-rich aptamer AS1411 was modified with deoxyinosine at specific positions. researchgate.netdntb.gov.ua This modification was found to augment the aptamer's function, promoting the formation of G-quadruplex structures, inhibiting DNA replication, and inducing S-phase cell cycle arrest in tumor cells. researchgate.netdntb.gov.ua Further investigations with doubly incorporated deoxyinosine showed enhanced therapeutic effects in animal models. researchgate.netdntb.gov.ua These findings highlight the critical role of the position and number of deoxyinosine substitutions in improving the diagnostic and therapeutic potential of aptamers. researchgate.netdntb.gov.ua Combining deoxyinosine modification with other analogs, such as D-/L-isothymidine, has also been shown to further enhance the biological activity of aptamers like AS1411. nih.govnih.gov

Triplex-forming oligonucleotides are another class of nucleic acids that can bind to the major groove of double-stranded DNA to form a triple helix structure, thereby modulating gene expression. oup.comnih.gov The stability and specificity of these triplexes are critical for their function. Research has shown that the incorporation of deoxyinosine and other base analogs into TFOs can influence their binding affinity and sequence recognition capabilities. nih.govacs.org While unmodified TFOs often have limitations such as low binding affinity and strict sequence requirements, strategically modified TFOs, potentially including deoxyinosine, can overcome these drawbacks, enabling recognition of a wider range of DNA sequences under physiological conditions. oup.comoup.com

Contributions to Synthetic Genetic Systems and Expanded Genetic Alphabets

The concept of a "universal base" has been instrumental in the field of synthetic biology, particularly in the development of synthetic genetic systems and the expansion of the genetic alphabet. nih.gov Deoxyinosine, with its ability to pair with multiple bases, serves as a foundational example of a non-standard nucleotide that can be incorporated into DNA. genelink.commicrosynth.com

The creation of an expanded genetic alphabet, going beyond the natural four-letter code (A, T, C, G), aims to increase the information density of DNA and create novel functionalities. beilstein-journals.org Researchers have developed synthetic nucleotides that form novel base pairs, often referred to as unnatural base pairs (UBPs). nih.govnih.gov These efforts have led to the creation of semi-synthetic organisms that can store and retrieve genetic information using an expanded genetic alphabet. nih.govnih.gov

While deoxyinosine itself is not typically one of the novel base pairs in these expanded alphabets, its study and use have contributed to the conceptual framework that hydrogen bonding patterns can be manipulated to create new, functional base pairings. beilstein-journals.org The development of Artificially Expanded Genetic Information Systems (AEGIS) involves creating nucleotide pairs with rearranged hydrogen-bonding patterns that are orthogonal to the natural A:T and G:C pairs. beilstein-journals.orgyoutube.com This allows for the autonomous assembly of long DNA constructs from shorter synthetic fragments, as the expanded alphabet reduces off-target hybridization. beilstein-journals.org The principles learned from the behavior of universal bases like deoxyinosine have informed the design of these more complex synthetic genetic systems. jst.go.jp

Studies on Deoxyinosine as a "Universal Base" or Degenerate Position in Oligonucleotides

Deoxyinosine is widely regarded and utilized as a "universal base" in oligonucleotides, although its pairing with the four natural bases is not equally stable. genelink.commicrosynth.com The thermodynamic stability of deoxyinosine-containing duplexes follows the order: I-C > I-A > I-G ≈ I-T. genelink.commicrosynth.com This pairing bias is an important consideration in the design of experiments using deoxyinosine-modified oligonucleotides. genelink.com

The primary application of deoxyinosine as a universal base is to introduce degeneracy at specific positions within an oligonucleotide. genewiz.com This is particularly advantageous in several molecular biology techniques:

PCR Primers and Hybridization Probes: When the target DNA sequence has ambiguous or degenerate codons, substituting deoxyinosine at these positions reduces the complexity of the required primer or probe mixtures. genelink.compnas.org This approach has been successfully used in PCR amplification and for isolating genes from genomic libraries. genelink.compnas.org

Reducing Oligonucleotide Library Size: In applications requiring large libraries of oligonucleotides, such as in sequencing by hybridization or ligation, the use of deoxyinosine can dramatically reduce the number of unique sequences needed. scirp.orgsemanticscholar.org By substituting deoxyinosine at variable positions, a single oligonucleotide can effectively represent multiple sequences. scirp.orgsemanticscholar.org

It is important to note that while deoxyinosine is often described as "inert" in that it does not typically disrupt DNA duplex formation, its presence can destabilize the duplex to some extent compared to a perfect Watson-Crick pair. creative-biolabs.com The degree of destabilization is sequence-dependent. creative-biolabs.com

Table 2: Properties and Applications of Deoxyinosine as a Universal Base

PropertyDescriptionKey Applications
Pairing promiscuity Forms hydrogen bonds with all four natural bases (A, C, G, T). genelink.comPCR primers for degenerate sequences, hybridization probes. genelink.compnas.org
Thermodynamic stability bias Pairing stability varies: I-C > I-A > I-G ≈ I-T. genelink.commicrosynth.comImportant consideration for probe and primer design to avoid biased amplification or hybridization. genelink.com
Reduction of library complexity A single dI-containing oligo can represent multiple sequences. scirp.orgsemanticscholar.orgConstruction of smaller, more manageable oligonucleotide libraries for various applications. scirp.orgsemanticscholar.org
Impact on duplex stability Generally less stable than a canonical base pair, with the effect being sequence-dependent. creative-biolabs.comMust be accounted for in predicting the melting temperature (Tm) of oligonucleotides.

Challenges and Future Directions in Dmt Di Phosphoramidite Research and Application

Addressing Purity and Side Reaction Issues during DMT-dI Phosphoramidite (B1245037) Synthesis

The chemical synthesis of DMT-dI phosphoramidite is a multi-step process that can be prone to purity issues and side reactions, which can ultimately affect the quality of the resulting oligonucleotides.

Purity and Byproduct Formation: The synthesis of phosphoramidites, including this compound, can result in various byproducts. These can include unreacted starting materials, products of incomplete reactions, and molecules formed through side reactions. For instance, in phosphoramidite synthesis, the presence of moisture can lead to the hydrolysis of the phosphoramidite to a phosphonate, reducing the concentration of the active reagent. glenresearch.com The purification process itself can be challenging, as traditional methods like column chromatography may not be efficient or cost-effective for large-scale production. huarenscience.com

Common Side Reactions in Oligonucleotide Synthesis: During the automated solid-phase synthesis of oligonucleotides using phosphoramidite chemistry, several side reactions can occur, leading to impurities in the final product. These include:

Depurination: The acidic conditions used to remove the 5'-DMT protecting group can lead to the cleavage of the glycosidic bond, particularly at guanosine (B1672433) and adenosine (B11128) residues, creating an abasic site. glenresearch.comgoogle.com While deoxyinosine is a purine (B94841) nucleoside, its susceptibility to depurination under standard detritylation conditions is a key consideration.

N-3 Cyanoethylation: The cyanoethyl protecting group on the phosphate (B84403) can react with thymidine (B127349) or other nucleobases, leading to a +53 Da modification. glenresearch.com

Formation of Deletion Sequences (n-1): Incomplete deprotection of the 5'-hydroxyl group or inefficient coupling can result in the failure of a nucleotide to be added to the growing chain. google.com These shorter sequences, known as "n-1" deletions, are difficult to separate from the full-length product. glenresearch.com

Formation of Insertion Sequences (n+1): Partial cleavage of the DMT group during the coupling step, particularly with dG phosphoramidite, can lead to the incorporation of an extra nucleotide. glenresearch.comgoogle.com

Challenges in Purification: The purification of the final oligonucleotide product presents its own set of challenges. The presence of failure sequences and byproducts from side reactions necessitates robust purification methods. thermofisher.com While DMT-on purification is a common strategy that utilizes the hydrophobicity of the DMT group to separate full-length products, the presence of DMT-containing n-1 or n+1 impurities can complicate this process. glenresearch.com Furthermore, for large-scale synthesis, developing scalable and cost-effective purification strategies is a significant hurdle. huarenscience.com

To mitigate these issues, ongoing research focuses on optimizing reaction conditions, developing more stable protecting groups, and improving purification techniques to ensure the high purity of this compound and the resulting deoxyinosine-containing oligonucleotides.

ChallengeDescriptionPotential Impact on Synthesis
Moisture Contamination Presence of water during synthesis.Hydrolysis of phosphoramidite to phosphonate, reducing coupling efficiency. glenresearch.com
Depurination Acid-catalyzed cleavage of the glycosidic bond.Formation of abasic sites and truncated oligonucleotides. glenresearch.comgoogle.com
N-3 Cyanoethylation Reaction of acrylonitrile (B1666552) with nucleobases.Formation of modified oligonucleotides with altered properties. glenresearch.com
Incomplete Reactions Inefficient coupling or capping steps.Generation of deletion sequences (n-1) that are difficult to purify. glenresearch.comgoogle.com
Side Product Formation Unwanted chemical reactions leading to byproducts.Reduced yield and purity of the desired phosphoramidite. huarenscience.comacs.org
Purification Difficulties Challenges in separating the desired product from impurities.Contamination of the final oligonucleotide with truncated or modified sequences. glenresearch.comhuarenscience.com

Strategies for Further Improving Coupling Yields and Sequence Fidelity of Inosine (B1671953) Incorporation

Achieving high coupling efficiency and maintaining sequence fidelity are paramount for the successful synthesis of long and accurate oligonucleotides. When incorporating modified bases like deoxyinosine, these factors become even more critical.

High coupling efficiency, ideally approaching 100%, is essential to maximize the yield of the full-length oligonucleotide product. Even a small decrease in average coupling efficiency can lead to a significant reduction in the final yield, especially for longer sequences. glenresearch.com For instance, a 98% average coupling efficiency for a 20-mer results in a 68% yield of the full-length product, but this drops to just 13% for a 100-mer. glenresearch.com

Several factors can influence the coupling efficiency of this compound:

Reagent Purity: The purity of the phosphoramidite, activator, and solvents is crucial. Contaminants can interfere with the coupling reaction.

Activator Choice: The type of activator used can impact the rate and efficiency of the coupling reaction. Activators like DCI are noted to be strong but less acidic than others, which can be advantageous. glenresearch.com

Coupling Time: Optimizing the time allowed for the coupling reaction is necessary to ensure complete reaction without promoting side reactions.

Moisture Control: As mentioned previously, water is detrimental to phosphoramidite chemistry and must be rigorously excluded. glenresearch.com

Sequence fidelity refers to the accuracy of the nucleotide sequence in the final oligonucleotide. Errors in the sequence can arise from various sources, including the incorporation of incorrect bases or the formation of deletion or insertion mutants. In the context of deoxyinosine, ensuring that it is incorporated at the intended positions without causing errors in adjacent positions is vital for the biological function of the oligonucleotide.

Strategies to enhance coupling yields and sequence fidelity include:

Use of High-Purity Reagents: Sourcing and using highly purified this compound and other synthesis reagents is a fundamental requirement.

Development of Improved Activators: Research into new activators that can promote rapid and efficient coupling with minimal side reactions is ongoing.

Advanced Capping Strategies: Efficient capping of unreacted 5'-hydroxyl groups is critical to prevent the formation of deletion sequences. thermofisher.com Some synthesizers employ a double capping cycle to enhance efficiency. glenresearch.com

StrategyRationaleKey Considerations
High-Purity Reagents Minimizes contaminants that can interfere with coupling.Rigorous quality control of phosphoramidites and other chemicals.
Optimized Activators Enhances the rate and efficiency of the coupling reaction.Balancing reactivity with the potential for side reactions like detritylation. glenresearch.com
Moisture Scavenging Prevents hydrolysis of the phosphoramidite.Use of anhydrous solvents and proper storage of reagents. glenresearch.com
Extended Coupling Times Allows for more complete reaction of sterically hindered or less reactive amidites.Must be balanced against the potential for increased side reactions.
Efficient Capping Prevents the formation of deletion sequences (n-1).Inefficient capping can lead to a complex mixture of failure sequences. thermofisher.com

Emerging Methodologies for Site-Specific Inosine Introduction and Post-Synthetic Modification

While the phosphoramidite method is the gold standard for oligonucleotide synthesis, there is growing interest in alternative methods for introducing deoxyinosine and other modified bases into nucleic acids with high precision.

Site-Specific Incorporation: Enzymatic methods, using DNA polymerases and modified deoxynucleoside triphosphates (dNTPs), offer a powerful alternative for the site-specific incorporation of deoxyinosine. This approach can be particularly useful for creating long DNA molecules containing one or more inosine residues at defined positions.

Post-Synthetic Modification: Another emerging strategy is the post-synthetic modification of oligonucleotides. In this approach, a standard oligonucleotide is first synthesized, and then a specific nucleobase is chemically converted to deoxyinosine. This can be achieved through various chemical reactions, such as the deamination of adenosine. This method allows for the introduction of inosine at specific sites without the need for a specialized phosphoramidite.

These emerging methodologies offer several potential advantages over traditional chemical synthesis, including:

Higher biological compatibility: Enzymatic methods are carried out in aqueous environments under mild conditions.

Greater flexibility: Post-synthetic modification allows for the introduction of a wide range of modifications into a pre-synthesized oligonucleotide.

Potential for in vivo applications: The ability to modify nucleic acids within living cells opens up new avenues for research and therapeutics.

However, these methods also have their own challenges, such as the need for highly specific enzymes and the potential for off-target modifications.

Advancements in High-Throughput Synthesis of Deoxyinosine-Modified Oligonucleotides

The demand for synthetic oligonucleotides, including those containing deoxyinosine, is rapidly increasing for applications in diagnostics, therapeutics, and basic research. This has driven the development of high-throughput synthesis platforms that can produce large numbers of different oligonucleotides in parallel.

Modern automated DNA synthesizers can perform all the steps of phosphoramidite chemistry in a highly controlled and efficient manner. thermofisher.com These instruments have significantly increased the throughput and reliability of oligonucleotide synthesis. thermofisher.com

Key advancements in this area include:

Miniaturization: The development of microarray-based synthesis platforms allows for the parallel synthesis of thousands or even millions of different oligonucleotides on a single chip.

Automation and Robotics: Fully automated systems can handle all aspects of the synthesis process, from reagent preparation to final purification, minimizing human error and increasing throughput.

Improved Software and Control Systems: Sophisticated software allows for the precise control of all synthesis parameters and the seamless integration of different steps in the workflow.

These advancements are making it possible to synthesize large libraries of deoxyinosine-modified oligonucleotides for applications such as high-throughput screening of drug candidates and the development of novel diagnostic assays.

Exploration of Deoxyinosine in RNA Synthesis and RNA-DNA Hybrid Applications

While deoxyinosine is a deoxyribonucleoside, its ribonucleoside counterpart, inosine, is a naturally occurring modified base found in some RNAs, particularly transfer RNAs (tRNAs). The incorporation of deoxyinosine into RNA or RNA-DNA hybrid molecules is an area of growing interest.

Deoxyinosine in RNA: The chemical synthesis of RNA is more challenging than DNA synthesis due to the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during synthesis. The incorporation of deoxyinosine into an RNA strand would create a site with a deoxyribose sugar in an otherwise RNA backbone. Such modifications could be used to probe the structural and functional roles of the 2'-hydroxyl group in RNA.

RNA-DNA Hybrids: RNA-DNA hybrids are double-stranded nucleic acid molecules where one strand is RNA and the other is DNA. These hybrids are important intermediates in various biological processes, including reverse transcription and RNase H activity. The incorporation of deoxyinosine into the DNA strand of an RNA-DNA hybrid can be used to study the effects of mismatched or wobble base pairs on the structure and stability of the hybrid and its recognition by enzymes.

The synthesis of such modified nucleic acids requires specialized phosphoramidites and optimized synthesis protocols. The development of robust methods for the incorporation of deoxyinosine into RNA and RNA-DNA hybrids will open up new opportunities for studying the structure, function, and therapeutic potential of these molecules.

Computational and Theoretical Studies on Deoxyinosine's Role in Nucleic Acid Interactions

Computational and theoretical methods are becoming increasingly powerful tools for studying the structure, dynamics, and function of nucleic acids. These methods can provide valuable insights into the role of deoxyinosine in nucleic acid interactions at an atomic level of detail.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of deoxyinosine-containing DNA and RNA molecules over time. These simulations can reveal how the presence of inosine affects the local and global structure of the nucleic acid, as well as its flexibility and interactions with other molecules, such as proteins and drugs.

Quantum Mechanical (QM) Calculations: QM calculations can be used to study the electronic properties of deoxyinosine and its interactions with other nucleobases. These calculations can provide insights into the nature of the hydrogen bonding between inosine and other bases, and help to explain its ability to form stable base pairs with all four canonical bases.

Combined QM/MM Methods: Hybrid quantum mechanics/molecular mechanics (QM/MM) methods combine the accuracy of QM calculations with the efficiency of MD simulations. These methods can be used to study complex processes, such as the mechanism of enzyme-catalyzed reactions involving deoxyinosine.

Computational and theoretical studies can complement experimental data and provide a deeper understanding of the role of deoxyinosine in nucleic acid interactions. This knowledge can be used to guide the design of new deoxyinosine-modified oligonucleotides with improved properties for various applications.

Integration of this compound with Other Advanced Nucleic Acid Modifications and Conjugations

The versatility of this compound is significantly enhanced by its compatibility with a wide array of other advanced nucleic acid modifications and conjugation strategies. This integration allows for the creation of highly functionalized oligonucleotides with tailored properties for sophisticated applications in diagnostics, therapeutics, and nanotechnology. The incorporation of these diverse chemical entities can be achieved either during solid-phase synthesis using modified phosphoramidites or post-synthetically by reacting specific functional groups introduced into the oligonucleotide.

The solid-phase synthesis approach, which utilizes phosphoramidite chemistry, is a highly efficient method for introducing modifications at specific sites within an oligonucleotide sequence. biosynth.com this compound can be readily incorporated into an automated synthesis cycle alongside other modified phosphoramidites that carry various functional moieties. lumiprobe.comnjbio.com This includes phosphoramidites linked to fluorescent dyes, quenchers, biotin (B1667282), or other ligands. lumiprobe.comglenresearch.com The 5'-DMT group on these phosphoramidites, including this compound, allows for standard monitoring of coupling efficiency and facilitates purification of the final product. glenresearch.combiosearchtech.com

Post-synthetic conjugation offers another powerful route to functionalized oligonucleotides. In this method, an oligonucleotide containing a reactive handle, introduced via a specific phosphoramidite during synthesis, is first synthesized and purified. This reactive handle is then used to attach a desired molecule through a specific chemical reaction. This approach is particularly useful for incorporating molecules that may not be stable under the conditions of oligonucleotide synthesis. nih.govmdpi.com Common conjugation chemistries include click chemistry, thiol-maleimide coupling, and amide bond formation, enabling the attachment of a vast range of molecules, including peptides and proteins. nih.govmdpi.com

The seamless integration of this compound with these advanced modifications and conjugation techniques underscores its importance as a fundamental building block in the synthesis of complex and multifunctional nucleic acid-based tools.

Integration with Other Modified Nucleosides and Reporters

This compound is frequently used in conjunction with other modified nucleoside phosphoramidites to create oligonucleotides with specific functionalities. These modifications can be incorporated at the 5'- or 3'-end, or internally within the sequence. lumiprobe.com

Fluorescent Dyes and Quenchers: For applications such as real-time quantitative PCR (qPCR), fluorescence resonance energy transfer (FRET) probes, and molecular beacons, oligonucleotides are often labeled with fluorescent dyes and corresponding quenchers. Phosphoramidites of common fluorophores like fluorescein (B123965) (FAM), hexachlorofluorescein (HEX), tetrachlorofluorescein (B1293599) (TET), and rhodamine derivatives (TAMRA) are commercially available and can be included in the synthesis along with this compound. lumiprobe.comchemgenes.com Similarly, quencher phosphoramidites, such as the DusQ series, can be incorporated to create dual-labeled probes. lumiprobe.com

Biotinylation: The introduction of biotin into an oligonucleotide allows for strong and specific binding to streptavidin, a property widely exploited in purification, immobilization, and detection assays. Biotin can be incorporated using biotin phosphoramidites, which often contain a triethylene glycol (TEG) spacer to reduce steric hindrance. glenresearch.comevitachem.com These phosphoramidites, like this compound, typically carry a DMT group to facilitate purification. glenresearch.com

Spacers and Linkers: Phosphoramidites containing abasic sites, or various spacer arms like C6 or hexaethylene glycol, can be integrated to introduce flexibility or distance between different parts of an oligonucleotide or between the oligonucleotide and a conjugated molecule. lumiprobe.com This is crucial for the proper functioning of many modified oligonucleotides.

Post-Synthetic Conjugation Strategies

Oligonucleotides containing deoxyinosine can also be functionalized post-synthetically. This involves the initial synthesis of an oligonucleotide that includes this compound and another phosphoramidite carrying a reactive group.

Click Chemistry: This is a highly efficient and versatile conjugation method. An alkyne-modified phosphoramidite can be incorporated into the oligonucleotide sequence. Post-synthesis, this alkyne group can be "clicked" with an azide-containing molecule in a copper-catalyzed or copper-free (e.g., using DBCO) reaction. lumiprobe.comgoogle.com This allows for the attachment of a wide variety of labels and ligands.

Thiol-Maleimide Coupling: An oligonucleotide can be synthesized with a thiol-modifier phosphoramidite. The resulting thiol group can then be specifically reacted with a maleimide-functionalized molecule, such as a peptide or a dye, to form a stable thioether linkage. nih.gov

Peptide Conjugation: Oligonucleotide-peptide conjugates are of significant interest for therapeutic applications, as the peptide moiety can enhance cellular uptake and targeting. mdpi.com These conjugates can be formed by post-synthetic methods, such as amide bond formation between an amine-modified oligonucleotide and a carboxylic acid on the peptide, or through the aforementioned click chemistry and thiol-maleimide reactions. mdpi.comcsic.esgoogle.com Stepwise solid-phase synthesis, where amino acid monomers are added sequentially to the growing oligonucleotide chain, is also a viable strategy. csic.es

The following table summarizes the integration of this compound with various modifications and conjugation chemistries.

Modification/Conjugation TypeMethod of IntegrationReagents/Building BlocksPurpose/Application
Fluorescent Dyes Co-synthesisFAM, HEX, TET, JOE, TAMRA phosphoramidites lumiprobe.comchemgenes.comFRET probes, qPCR, molecular beacons, fluorescence imaging
Quenchers Co-synthesisDusQ phosphoramidites lumiprobe.comQuenching fluorescence in dual-labeled probes
Biotinylation Co-synthesisBiotin phosphoramidite, Biotin-TEG phosphoramidite glenresearch.comPurification, immobilization, detection assays
Spacers/Linkers Co-synthesisAbasic phosphoramidite, C6-spacer phosphoramidite, Hexaethylene glycol phosphoramidite lumiprobe.comProviding flexibility, reducing steric hindrance
Click Chemistry Post-synthesisAlkyne, Azide, or DBCO-phosphoramidites lumiprobe.comConjugation of various molecules (dyes, peptides, etc.)
Thiol-Maleimide Coupling Post-synthesisThiol-modifier phosphoramidite and maleimide-functionalized molecules nih.govConjugation of peptides, proteins, and other labels
Peptide Conjugation Post-synthesis or Stepwise SynthesisAmine/Carboxylic acid modifiers, Thiol/Alkyne modifiers, Amino acid phosphoramidites mdpi.comcsic.esEnhancing cellular uptake, targeted delivery

Q & A

Q. What is the recommended protocol for incorporating DMT-dI Phosphoramidite into oligonucleotides using automated synthesizers?

this compound is typically incorporated using standard DNA synthesis protocols. For automated synthesizers (e.g., ABI or PerkinElmer systems), coupling times of 90–180 seconds are recommended, depending on sequence complexity. Elongated coupling times (e.g., 3 minutes) may improve efficiency for modified bases like DMT-dI, as observed with 2′-fluoro phosphoramidites . Post-synthesis, deprotection involves concentrated ammonia (8 hours at 55°C) or AMA (10 minutes at 65°C) to cleave the DMT group and base-protecting moieties .

Q. How does the presence of the DMT group influence the stability and coupling efficiency of this compound?

The 5′-DMT group prevents unwanted side reactions during synthesis by protecting the hydroxyl group. Its bulkiness can reduce coupling efficiency compared to non-DMT-protected analogs, necessitating optimized activator concentrations (e.g., 0.25 M 5-ethylthio-1H-tetrazole). Stability is maintained under anhydrous conditions, with degradation observed in humid environments .

Q. What deprotection conditions are required for oligonucleotides containing this compound?

Deprotection follows standard DNA protocols:

  • Base cleavage : Concentrated ammonia (28–30% w/v) at 55°C for 8 hours.
  • DMT removal : Acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane).
    For faster deprotection, AMA (ammonium hydroxide/methylamine) at 65°C for 10 minutes is effective .

Q. What are the optimal storage conditions for this compound?

Store at -10 to -25°C in airtight, desiccated containers to prevent hydrolysis. Purity degradation >5% over six months indicates compromised reactivity. Avoid repeated freeze-thaw cycles .

Q. What quality control assays ensure batch-to-batch consistency of this compound?

  • Purity : Reversed-phase HPLC (≥99%) and 31P-NMR (≥98%) to confirm absence of hydrolyzed byproducts .
  • UV/VIS spectroscopy : Validate λmax conformity (e.g., 260 nm for nucleobase identity) .

Advanced Research Questions

Q. How can researchers address low coupling efficiencies when using this compound in mixed-sequence oligonucleotides?

  • Optimize coupling time : Extend to 3–5 minutes for sterically hindered sequences.
  • Activator adjustment : Use 0.5 M 5-benzylthio-1H-tetrazole for enhanced reactivity.
  • Pre-activation : Pre-mix phosphoramidite with activator for 30 seconds before coupling .

Q. What analytical methods verify successful incorporation of this compound?

  • MALDI-TOF or ESI-MS : Detect mass shifts corresponding to DMT-dI (Δ ~944 Da).
  • Ion-pair HPLC : Resolve truncated sequences using gradients with triethylamine acetate .
  • NMR : 31P-NMR confirms phosphoramidite integrity (δ ~149 ppm for P(III)) .

Q. What strategies integrate this compound with other modified nucleotides (e.g., 2′-O-methyl or 2′-fluoro)?

  • Sequential coupling : Use orthogonal protecting groups (e.g., acetyl for DMT-dI, tert-butyldimethylsilyl for 2′-O-methyl).
  • Deprotection compatibility : Ensure ammonia/AMA conditions do not degrade sensitive modifications (e.g., 2′-fluoro requires neutral pH post-synthesis) .

Q. How can mass spectrometry distinguish DMT-dI incorporation from depurination artifacts?

  • High-resolution MS : Differentiate mass loss from depurination (-136 Da) vs. DMT-dI adducts.
  • MS/MS fragmentation : Characterize nucleobase-specific ions (e.g., m/z 269 for inosine) .

Q. What are common side reactions with this compound, and how are they mitigated?

  • Oxidation : Trace water converts P(III) to P(V); use anhydrous acetonitrile and argon-purged lines.
  • Depurination : Minimize acidic exposure during DMT removal; limit trichloroacetic acid contact to <30 seconds.
  • Trityl-off failure : Monitor detritylation efficiency via UV monitoring at 498 nm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.